molecular formula C20H28O2Si B107510 (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol CAS No. 120346-83-0

(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol

Cat. No.: B107510
CAS No.: 120346-83-0
M. Wt: 328.5 g/mol
InChI Key: UZZUJVWXCWFVAK-KRWDZBQOSA-N
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Description

(2S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is a chemical compound that features a silyl ether protecting group. This compound is often used in organic synthesis to protect hydroxyl groups during chemical reactions. The tert-butyl(diphenyl)silyl group provides stability against acidic and nucleophilic conditions, making it a valuable tool in synthetic chemistry.

Scientific Research Applications

(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.

    Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Future Directions

The use of silyl ethers as protecting groups continues to be a vital strategy in organic synthesis . The development of new silyl groups with improved stability and selectivity could further enhance the efficiency and versatility of synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether. The general reaction scheme is as follows:

    Starting Material: 2-methyl-1,3-propanediol

    Reagent: tert-butyl(diphenyl)silyl chloride

    Base: Pyridine or imidazole

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

The reaction proceeds with the nucleophilic attack of the hydroxyl group on the silicon atom of tert-butyl(diphenyl)silyl chloride, resulting in the formation of the silyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)
  • Trimethylsilyl chloride (TMS-Cl)
  • Triisopropylsilyl chloride (TIPS-Cl)

Uniqueness

(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is unique due to its increased stability towards acidic hydrolysis and nucleophilic attack compared to other silyl ethers. The bulky tert-butyl and diphenyl groups provide enhanced protection, making it suitable for use in more demanding synthetic conditions.

Properties

IUPAC Name

(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2Si/c1-17(15-21)16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZUJVWXCWFVAK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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